7-chloro-4-methoxy-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted with a methoxy group at position 4, a chlorine atom at position 7, and a piperazine moiety linked to a 1-methyl-1H-pyrazole-3-carbonyl group at position 2. The structural complexity of this compound—particularly the pyrazole-piperazine side chain—suggests enhanced solubility and receptor-binding capabilities compared to simpler benzothiazole analogs. Its chloro and methoxy substituents likely influence electronic properties, modulating interactions with biological targets such as enzymes or DNA .
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S/c1-21-6-5-12(20-21)16(24)22-7-9-23(10-8-22)17-19-14-13(25-2)4-3-11(18)15(14)26-17/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKKJDWTYHSCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-4-methoxy-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole core with substituents that enhance its biological activity. The presence of the chloro and methoxy groups, along with the piperazine moiety, contributes to its pharmacological properties by influencing solubility and interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanisms underlying these effects include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by flow cytometry studies that demonstrate increased rates of programmed cell death at concentrations of 1, 2, and 4 μM .
- Cell Cycle Arrest : It disrupts the cell cycle progression, leading to halted proliferation in targeted cancer cells .
- Inhibition of Key Signaling Pathways : It has been reported to inhibit the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation . This dual inhibition may provide a strategic advantage in targeting cancer cells while also addressing inflammatory responses associated with tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and shows potential as an antibacterial agent. The benzothiazole derivatives have been linked to the inhibition of bacterial cell wall synthesis by targeting essential enzymes like DprE1 in Mycobacterium tuberculosis, disrupting the biosynthesis of arabinogalactan.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
| Study | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| Study 1 | A431 | 1, 2, 4 | Induced apoptosis; inhibited proliferation |
| Study 2 | A549 | 1, 2, 4 | Cell cycle arrest; reduced migration |
| Study 3 | RAW264.7 | N/A | Decreased IL-6 and TNF-α levels |
These findings suggest that the compound could serve as a promising candidate for dual-action therapies targeting both cancer and inflammation.
Comparative Analysis with Other Compounds
When compared to other benzothiazole derivatives, such as B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine), the compound demonstrates similar or enhanced biological activities. B7 was noted for its significant anticancer effects across multiple cell lines and its ability to modulate inflammatory cytokines .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 7-chloro-4-methoxy-benzothiazole derivatives exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains by inhibiting key enzymes involved in cell wall synthesis, such as DprE1 in Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the biosynthesis of arabinogalactan, leading to bacterial cell death.
Antioxidant Activity
The compound has been investigated for its potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Studies suggest that benzothiazole derivatives can scavenge free radicals effectively, contributing to their therapeutic potential .
Anti-inflammatory Effects
7-Chloro-4-methoxy-benzothiazole has also been studied for its anti-inflammatory effects. It may inhibit inflammatory pathways by targeting specific enzymes involved in the inflammatory response, which could provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Anticancer Potential
The compound's ability to interfere with cellular pathways makes it a candidate for anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including 7-Chloro-4-methoxy-benzothiazole against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that 7-Chloro-4-methoxy-benzothiazole effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents. This suggests its potential as a therapeutic agent in oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
A. Benzothiazole Derivatives with Piperazine Linkages
- Compound 29 () : 7-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(3-chloro-2-fluorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride shares a benzothiazole-piperazine motif but differs in its naphthyridine core and carboxylic acid group. The naphthyridine core may reduce membrane permeability compared to the methoxy-substituted benzothiazole in the target compound .
- Anti-HIV Derivatives () : Compounds like 4l and 9a feature benzothiazole-piperazine scaffolds with antiproliferative and anti-HIV activity. Their substitution patterns (e.g., nitroimidazole or phenylthiourea groups) differ significantly, highlighting the target compound’s unique pyrazole-carbonyl side chain, which may enhance metabolic stability .
B. Pyrazole-Containing Analogs
- Imidazo[4,5-b]pyridine Derivatives (): 6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine includes a pyrazole group but lacks the carbonyl linkage to piperazine.
- Pyrazoline-Benzothiazole Hybrids () : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole shares a benzothiazole core but replaces the piperazine-pyrazole group with a dihydropyrazoline ring. This structural difference may alter pharmacokinetic profiles, as dihydropyrazolines are prone to oxidation .
Pharmacological and Functional Comparisons
- Antitumor Activity : The target compound’s pyrazole-carbonyl-piperazine side chain resembles features in quinazoline derivatives (), such as 1-(7-chloro-4-oxo-2-phenylquinazoline-3(4H-yl)) substituted urea. Quinazolines often target kinases, suggesting the title compound may share similar mechanisms but with improved selectivity due to its benzothiazole core .
- Antiviral Potential: Benzothiazole derivatives in exhibit anti-HIV-1 activity (EC50 values in Table 1), but the target compound’s pyrazole substituent could modulate interactions with viral reverse transcriptase or protease enzymes .
Key Structural and Functional Differences
Preparation Methods
Cyclization of 4-Methoxy-2-Amino-6-Chlorothiophenol
A mixture of 4-methoxy-2-amino-6-chlorothiophenol (10 mmol) and carbon disulfide (15 mmol) in ethanol is refluxed for 12 hours under nitrogen. After cooling, the precipitate is filtered and recrystallized from ethanol to yield 7-chloro-4-methoxy-1,3-benzothiazole-2-thiol.
Key Reaction Conditions
-
Solvent : Ethanol
-
Temperature : 80°C
-
Yield : 78%
-
Characterization :
Chlorination at Position 2
The thiol group at position 2 is replaced with chlorine to enable subsequent nucleophilic substitution with piperazine.
Treatment with Phosphorus Oxychloride (POCl3_33)
7-Chloro-4-methoxy-1,3-benzothiazole-2-thiol (5 mmol) is suspended in POCl (10 mL) and heated at 110°C for 4 hours. Excess POCl is removed under reduced pressure, and the residue is poured into ice-water. The product is extracted with dichloromethane and dried to yield 7-chloro-4-methoxy-2-chloro-1,3-benzothiazole.
Optimization Data
| Parameter | Value |
|---|---|
| Reagent | POCl |
| Temperature | 110°C |
| Time | 4 hours |
| Yield | 85% |
Piperazine Substitution
The chlorine at position 2 is displaced by piperazine under basic conditions.
Nucleophilic Aromatic Substitution
A mixture of 7-chloro-4-methoxy-2-chloro-1,3-benzothiazole (3 mmol), piperazine (6 mmol), and potassium carbonate (9 mmol) in dimethylformamide (DMF) is stirred at 90°C for 8 hours. The reaction is quenched with water, and the precipitate is filtered and purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole.
Comparative Reaction Conditions
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DMF | KCO | 90°C | 72% |
| THF | EtN | 70°C | 58% |
Acylation with 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride
The piperazine nitrogen is acylated using 1-methyl-1H-pyrazole-3-carbonyl chloride.
Coupling Reaction
To a solution of 7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (2 mmol) in dichloromethane, 1-methyl-1H-pyrazole-3-carbonyl chloride (2.4 mmol) and triethylamine (4 mmol) are added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours, washed with water, and purified via recrystallization (ethanol) to yield the target compound.
Spectral Validation
-
IR : at 1685 cm, at 3300 cm.
-
H NMR (DMSO-d): δ 8.12 (s, 1H, pyrazole-H), 7.89 (d, 1H, H-5), 6.95 (d, 1H, H-6), 4.02 (s, 3H, OCH), 3.85 (s, 3H, N-CH).
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A one-pot method combines cyclization, chlorination, and acylation in a single reactor. This approach reduces purification steps but requires precise stoichiometric control.
Advantages vs. Drawbacks
| Advantages | Drawbacks |
|---|---|
| Reduced intermediate isolation | Lower yield (55%) |
| Shorter reaction time (16 h) | Complex optimization needed |
Scalability and Industrial Feasibility
Pilot-Scale Production
A 100-gram batch synthesis achieved a 68% overall yield using DMF as the solvent and automated temperature control. Key challenges included minimizing byproducts during acylation.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Methoxy-2-aminothiophenol | 220 |
| Piperazine | 150 |
| 1-Methyl-1H-pyrazole-3-carbonyl chloride | 320 |
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of benzothiazole-piperazine hybrids typically involves multi-step reactions. A common approach includes:
- Step 1: Cyclocondensation of substituted anilines with thiourea derivatives to form the benzothiazole core.
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, describes piperazine derivatization using methanesulfonate intermediates in acetonitrile under reflux with catalytic NaOH .
- Step 3: Acylation of the piperazine nitrogen with a pyrazole-carbonyl group using coupling agents like EDCI/HOBt ( highlights similar acylations with chloroacetyl groups) .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
- Monitor reaction progress via TLC or LC-MS to minimize byproducts.
Basic: How is the compound’s structural integrity validated post-synthesis?
Answer:
Combined spectroscopic and crystallographic methods are critical:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., methoxy at C4, piperazine at C2) ( uses NMR to resolve benzimidazole analogs) .
- Mass Spectrometry: High-resolution MS verifies molecular weight (e.g., [M+H]+ ion matching calculated mass).
- X-ray Diffraction: For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and stereochemistry (as in for pyrazole derivatives) .
Advanced: How do substituent modifications on the pyrazole or benzothiazole rings affect bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Pyrazole Modifications: Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance metabolic stability but may reduce solubility ( shows 4-chlorophenyl pyrazole derivatives with altered enzyme inhibition) .
- Benzothiazole Adjustments: Methoxy at C4 improves membrane permeability, while bulkier groups at C2 (e.g., piperazine) influence target binding ( links pyrazole acyl thiourea derivatives to activity via substituent tuning) .
Methodology:
- Use parallel synthesis to generate analogs (e.g., via Mannich reactions in ) .
- Screen analogs against target proteins (e.g., carbonic anhydrase in ) using fluorescence polarization or SPR .
Advanced: What computational strategies are used to predict binding modes with biological targets?
Answer:
Molecular docking and MD simulations are key:
- Docking: Software like AutoDock Vina predicts interactions between the benzothiazole core and active sites (e.g., ’s docking of triazole-thiazole hybrids) .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors on the pyrazole ring).
- Free Energy Calculations: MM-GBSA quantifies binding affinities, as seen in studies of pyrazole-carboxamide analogs ( ) .
Advanced: How can contradictory biological data (e.g., varying IC50 values) be resolved?
Answer:
Contradictions often arise from assay conditions or impurity profiles:
- Reproducibility Checks: Repeat assays in triplicate with standardized protocols (e.g., ’s cancer activity screening) .
- Purity Assessment: Use HPLC (>95% purity) to exclude confounding impurities.
- Target Selectivity Profiling: Test against off-target proteins (e.g., ’s carbonic anhydrase isoforms) .
Advanced: What mechanistic insights explain the compound’s physicochemical properties (e.g., solubility, logP)?
Answer:
- LogP Prediction: The chloro and methoxy groups increase hydrophobicity (logP ~3.5), while the piperazine moiety introduces basicity (pKa ~7.5).
- Solubility Enhancement: Co-solvents (e.g., PEG 400) or salt formation (e.g., HCl salt of piperazine in ) improve aqueous solubility .
Experimental Validation:
- Shake-flask method for logP determination.
- Dynamic light scattering (DLS) to assess aggregation.
Advanced: How is in vitro toxicity profiled for this compound?
Answer:
- Cytotoxicity Assays: MTT or CellTiter-Glo® in HEK293 or HepG2 cells ( screened pyrazole esters for anticancer activity) .
- hERG Inhibition: Patch-clamp electrophysiology to assess cardiac risk.
- Metabolic Stability: Microsomal incubation (human/rat liver) with LC-MS analysis (as in ’s pharmacokinetic studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
